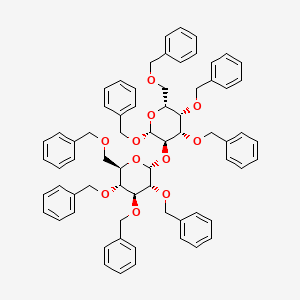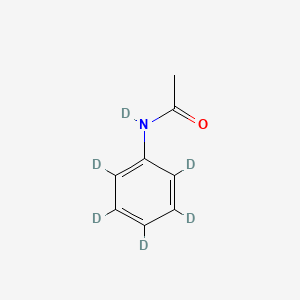
Acetanilide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide-d6, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 141.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Molecular Interactions
Acetanilide, a compound with pharmaceutical significance, has been studied for its vibrational spectral properties through NIR FT Raman, FT-IR, and SERS techniques. These studies have provided insights into the influence of intermolecular amide hydrogen bonding on the molecule's geometry, charge distribution, and vibrational spectrum. The research has revealed that acetanilide exhibits planarity, with significant changes upon hydrogen bonding, such as twisting of the secondary amide group. This has implications for understanding the molecule's interaction with light and its structural behavior in various environments (J. Binoy et al., 2006).
Chemoproteomic Profiling and Mechanism of Action
A study on acetanilide herbicides, particularly focusing on acetochlor, utilized chemoproteomic platforms to map the proteome-wide cysteine reactivity of these compounds in vivo. The findings highlighted the direct interaction of acetochlor with protein targets involved in fatty acid oxidation, suggesting a novel mechanism of toxicity associated with acetanilide herbicides. This research opens new avenues for understanding the biochemical pathways affected by acetanilide compounds and their derivatives in biological systems (Jessica L. Counihan et al., 2017).
Thermochemical Properties and Pharmaceutical Applications
The thermochemical properties of acetanilides, particularly their vapor pressures and phase transitions, have been studied to provide essential data for their use in the pharmaceutical industry. This research offers a comprehensive analysis of the vaporization enthalpies and phase transitions of substituted acetanilides, contributing to a better understanding of their stability and behavior under different conditions. Such data are crucial for the formulation and development of pharmaceutical products containing acetanilide derivatives (R. N. Nagrimanov et al., 2018).
Molecular Synthesis and Catalysis
Research on the synthesis of ortho-(alkylchalcogen)acetanilides has demonstrated the potential of acetanilide derivatives in catalysis and molecular synthesis. These novel compounds have been characterized and evaluated for their cytotoxic effects, showcasing selective antiproliferative activity against cancer cells. Such studies highlight the versatility of acetanilide derivatives in synthetic chemistry and their potential applications in developing new therapeutic agents (S. Ramos et al., 2014).
Wirkmechanismus
Target of Action
Acetanilide, the parent compound of Acetanilide-d6, is known to possess analgesic and antipyretic properties . It was introduced clinically as a fever-reducing drug and was found effective in relieving pain
Mode of Action
The mode of action of Acetanilide involves its biotransformation in the body. Both Acetanilide and its derivative, this compound, undergo oxidation in the para position of the benzene ring incorporated in their molecules . This oxidation is a key step in their metabolic process .
Biochemical Pathways
Acetanilide, its parent compound, is known to undergo oxidation, which is a crucial part of its metabolic process . The oxidation occurs in the para position of the benzene ring, a common feature with other drugs like diphenylhydantoin .
Pharmacokinetics
The pharmacokinetics of Acetanilide, the parent compound of this compound, has been studied. It was found that the plasma clearance values varied significantly among individuals . The drug is more active if given but once or twice in twenty-four hours, as the system becomes accustomed to its presence if given more frequently .
Result of Action
The therapeutic action of Acetanilide, the parent compound of this compound, has been studied extensively. It was found to be effective in reducing fever and relieving pain . It was also found to be more efficacious as an antithermic in typhoid and malarial fevers than in other acute diseases .
Action Environment
It is known that acetanilide, the parent compound, is slightly soluble in water and stable under most conditions . These properties could potentially influence the action, efficacy, and stability of this compound.
Eigenschaften
IUPAC Name |
N-deuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-TYSUPAQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])C(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675500 |
Source


|
| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141801-46-9 |
Source


|
| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

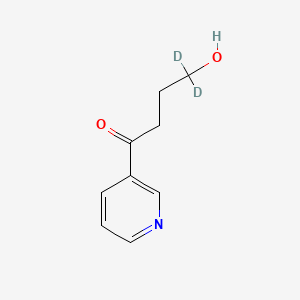

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)


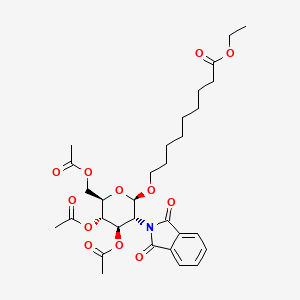
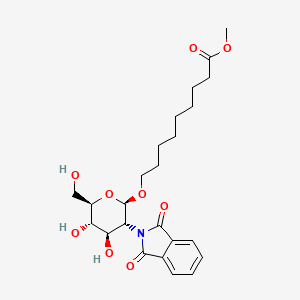
![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)
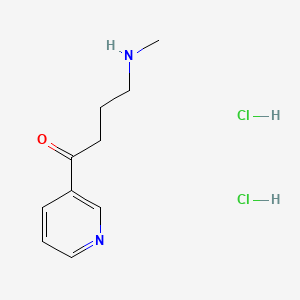


![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
